
Isobutyraldehyde
Overview
Description
Isobutyraldehyde, also known as 2-methylpropanal, is a chemical compound with the formula (CH₃)₂CHCHO. It is an aldehyde and isomeric with n-butyraldehyde (butanal). This compound is a colorless, volatile liquid with a pungent, straw-like odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyraldehyde is primarily produced through the hydroformylation of propene. This process involves the reaction of propene with carbon monoxide and hydrogen in the presence of a catalyst, typically a rhodium or cobalt complex . The reaction conditions usually involve high pressure and temperature to achieve optimal yields.
Industrial Production Methods: Several million tons of this compound are produced annually through hydroformylation. Additionally, this compound can be produced biologically using genetically modified organisms such as Escherichia coli. These organisms are engineered to convert substrates like glucose into this compound through metabolic pathways .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Isobutyraldehyde can be oxidized to form methacrolein or methacrylic acid.
Reduction: Hydrogenation of this compound yields isobutanol.
Condensation: Condensation with formaldehyde produces hydroxypivaldehyde, a precursor to vitamin B5.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel is typically used for hydrogenation.
Condensation: Formaldehyde in the presence of a base catalyst is used for the condensation reaction.
Major Products:
- Methacrolein
- Methacrylic acid
- Isobutanol
- Hydroxypivaldehyde
Scientific Research Applications
Chemical Synthesis
Isobutyraldehyde serves as a crucial intermediate in the production of various chemicals and pharmaceuticals. Its applications in chemical synthesis include:
- Production of Isobutanol : this compound can be biotransformed into isobutanol, a valuable alcohol used as a solvent and fuel additive. A study demonstrated that an engineered strain of Escherichia coli (EG-296) could convert this compound into isobutanol with a yield of 91% under optimized conditions, using glucose or ammonium chloride as nitrogen sources .
- Synthesis of Fine Chemicals : IBA is utilized in the synthesis of fine chemicals such as flavoring agents and fragrances. Its reactivity allows for various transformations, including aldol condensation reactions with ketones and aldehydes to produce complex organic compounds .
Environmental Monitoring
This compound is also relevant in environmental science, particularly concerning air quality:
- Air Pollutant Measurement : IBA is monitored as part of air quality assessments due to its presence in urban environments. Research indicates that its concentration can vary significantly due to different pollution sources, making it an important compound for understanding indoor and outdoor air quality dynamics .
- Sensor Development : Recent advancements include the development of highly sensitive sensors for detecting this compound based on cataluminescence from nanosized Sm₂O₃ particles. These sensors demonstrated excellent specificity and stability, indicating their potential use in practical sample analysis for environmental monitoring .
Biotechnological Applications
The biotransformation of this compound into more valuable products highlights its importance in biotechnology:
- Bioconversion Processes : The conversion of this compound to isobutanol not only provides a high-value product but also addresses environmental concerns associated with aldehydes as pollutants. The engineered E. coli strain mentioned earlier exemplifies how metabolic engineering can enhance the utility of IBA while mitigating its environmental impact .
Case Studies
Several case studies illustrate the applications and implications of this compound:
- Case Study on Biotransformation : A detailed study on the optimization of conditions for converting this compound into isobutanol revealed that specific parameters such as carbon source concentration and inoculum age significantly affect yield. The findings emphasize the potential for industrial applications where IBA can be transformed into commercially viable products through microbial processes .
- Air Quality Assessment Study : During a study surrounding the Beijing Olympics, researchers tracked changes in aldehyde concentrations, including this compound, to assess air pollution sources. This case study highlighted the necessity for continuous monitoring of volatile organic compounds (VOCs) in urban areas to manage air quality effectively .
Mechanism of Action
The mechanism of action of isobutyraldehyde involves its reactivity as an aldehyde. It can undergo nucleophilic addition reactions due to the presence of the carbonyl group. In biological systems, this compound is converted to isobutanol through enzymatic reduction. The enzymes involved in this process include aldehyde reductases and dehydrogenases .
Comparison with Similar Compounds
Isobutyraldehyde is similar to other aldehydes such as n-butyraldehyde (butanal) and propionaldehyde. its branched structure (2-methylpropanal) gives it unique properties:
- n-Butyraldehyde (Butanal): A straight-chain aldehyde with a different odor profile and reactivity.
- Propionaldehyde: A shorter-chain aldehyde with different physical and chemical properties.
This compound’s branched structure makes it more volatile and gives it a distinct odor compared to its straight-chain counterparts .
Biological Activity
Isobutyraldehyde, also known as 2-methylpropanal, is a colorless liquid with a pungent odor. It is primarily used in the production of various chemicals and as an intermediate in organic synthesis. Understanding its biological activity is crucial for assessing its safety and potential applications in various fields, including pharmacology and toxicology.
This compound (CASRN 78-84-2) is an aldehyde that can be produced synthetically or through biological methods. The synthetic route typically involves the oxidation of isobutylene or through the hydroformylation of propylene. Recent studies have explored the biotechnological production of this compound using genetically engineered strains of Escherichia coli, optimizing metabolic pathways to enhance yield while minimizing by-products like isobutanol .
Inhalation Studies
Research conducted by the National Toxicology Program (NTP) has investigated the effects of this compound on laboratory animals, particularly F344/N rats and B6C3F1 mice. Key findings include:
- Respiratory Effects : High concentrations (4,000 - 8,000 ppm) led to abnormal respiratory sounds, decreased activity, and nasal discharge in rats . Histopathological examinations revealed severe necrosis of nasal epithelium and mild to moderate lymphoid depletion in spleen and thymus at elevated exposure levels.
- Genotoxicity : this compound exhibited clastogenic effects in vitro, inducing chromosomal aberrations in cultured cells without S9 metabolic activation. However, it did not induce sex-linked recessive lethal mutations in Drosophila melanogaster .
Case Studies
- Chronic Exposure : In a 2-year inhalation study on mice, exposure to this compound resulted in increased incidences of respiratory tissue lesions such as squamous metaplasia and degeneration of olfactory epithelium at concentrations starting from 1,000 ppm .
- Cytogenetic Studies : this compound was shown to induce sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary cells. These effects were dose-dependent and more pronounced without S9 activation, suggesting a direct genotoxic mechanism .
Biological Mechanisms
This compound's biological activity can be attributed to its reactivity as an aldehyde, which allows it to form adducts with nucleophiles including DNA and proteins. This reactivity underlies its potential genotoxic effects. Additionally, exposure to aldehydes has been linked to oxidative stress responses in cells, contributing to mechanisms of toxicity observed in various studies .
Summary Table of Biological Effects
Biological Activity | Observed Effects | Concentration Range |
---|---|---|
Respiratory toxicity | Abnormal sounds, decreased activity | 4,000 - 8,000 ppm |
Histopathological changes | Necrosis of nasal epithelium, lymphoid depletion | 4,000 - 8,000 ppm |
Genotoxicity | Induction of chromosomal aberrations | In vitro studies |
Cytogenetic effects | Sister chromatid exchanges | Dose-dependent |
Q & A
Basic Research Questions
Q. What are the standard catalytic methods for synthesizing Isobutyraldehyde from methanol and ethanol, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via one-step catalytic reactions using methanol with ethanol or n-propanol. For methanol/ethanol systems, optimized catalysts like V₂O₅/TiO₂-SiO₂ achieve 98% methanol conversion and 85% selectivity under controlled temperature and pressure. Key variables include catalyst loading (5–15 wt%), reaction temperature (250–300°C), and molar ratios (methanol:ethanol = 1:1.5). Replicate studies should characterize catalysts using XRD/BET for surface area and active sites .
Q. What are the critical physicochemical properties of this compound relevant to experimental design?
- Methodological Answer : Key properties include:
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use chemical-resistant gloves (nitrile), safety goggles, and explosion-proof fume hoods.
- Storage : Keep at 2–8°C in grounded, bonded containers to prevent static ignition.
- Exposure Mitigation : Immediate skin washing with soap/water and medical attention for pulmonary edema (risk at >10 ppm vapor exposure).
- Documentation : Follow OSHA/NIOSH guidelines for flammability (Class IB) and toxicity thresholds .
Advanced Research Questions
Q. How do catalytic mechanisms differ between V₂O₅/TiO₂-SiO₂ and CuO-ZnO/Al₂O₃ in this compound synthesis?
- Methodological Answer :
- V₂O₅/TiO₂-SiO₂ : Operates via acid-catalyzed aldol condensation, where Brønsted acid sites promote C–C coupling. Confirmed via NH₃-TPD and in situ FTIR.
- CuO-ZnO/Al₂O₃ : Relies on redox pathways, with Cu⁺/Cu²⁺ facilitating methanol dehydrogenation. Lower selectivity (53.1%) stems from competing methanol-to-CO pathways.
- Experimental Validation : Compare turnover frequencies (TOF) under identical conditions and use isotopic labeling (¹³C-methanol) to trace reaction pathways .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis?
- Methodological Answer :
- Data Triangulation : Cross-validate catalyst performance using standardized protocols (e.g., ISO 18757 for surface area).
- Controlled Variables : Document precursor purity (e.g., methanol ≥99.9%), pretreatment methods (calcination temperature), and reactor configurations (fixed-bed vs. batch).
- Statistical Analysis : Apply ANOVA to isolate factors causing yield disparities (e.g., pressure fluctuations ±5% alter selectivity by 12%) .
Q. What advanced analytical techniques are optimal for characterizing this compound purity and byproducts?
- Methodological Answer :
- GC-MS : Quantify trace impurities (e.g., <0.1% isobutyric acid) with DB-5MS columns and splitless injection.
- NMR (¹H/¹³C) : Assign peaks using δ 9.7 ppm (aldehyde proton) and δ 205 ppm (carbonyl carbon).
- FTIR : Monitor carbonyl stretches (1720 cm⁻¹) and C–H bending (1380 cm⁻¹) for degradation assessment.
- Reference Standards : Use NIST-certified this compound (CAS 78-84-2) for calibration .
Q. What are the understudied applications of this compound in pharmaceutical intermediate synthesis?
- Methodological Answer :
- Amino Acid Precursors : Convert this compound to L-valine via Strecker synthesis (NH₃/KCN, 60°C, 12h).
- Chiral Synthesis : Use asymmetric hydrogenation with Ru-BINAP catalysts for (R)-2-methylbutyraldehyde (enantiomeric excess >90%).
- Toxicity Screening : Assess genotoxicity via Ames test (TA100 strain ±S9) to validate pharmaceutical-grade purity .
Q. Guidance for Data Reporting and Reproducibility
Properties
IUPAC Name |
2-methylpropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-4(2)3-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIMRNSIRUDHCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O, Array | |
Record name | ISOBUTYL ALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8366 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISOBUTYRALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0902 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27400-41-5 | |
Record name | Propanal, 2-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27400-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9021635 | |
Record name | 2-Methylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021635 | |
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Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isobutyl aldehyde appears as a clear colorless liquid with a pungent odor. Flash point of -40 °F. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Used to make other chemicals., Liquid, Clear liquid with pungent odor; [Hawley] Colorless liquid; [MSDSonline], COLOURLESS LIQUID WITH PUNGENT ODOUR., colourless, mobile liquid with a sharp, pungent odour | |
Record name | ISOBUTYL ALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8366 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Propanal, 2-methyl- | |
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Record name | Isobutyraldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | 2-Methylpropanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031243 | |
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Record name | ISOBUTYRALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0902 | |
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Record name | Isobutyraldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/55/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
147 °F at 760 mmHg (NTP, 1992), 64 °C @ 760 mm Hg, Wt/gal: 6.55 lb; forms azeotrope with water containing 94% isobutyraldehyde; azeotrope BP: 59 °C @ 760 mm Hg; oxidizes slowly on exposure to air, forming isobutyric acid., 63.00 °C. @ 760.00 mm Hg, 63-64 °C | |
Record name | ISOBUTYL ALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8366 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISOBUTYRALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/614 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Methylpropanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031243 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | ISOBUTYRALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0902 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
-40 °F (NTP, 1992), -25 °C, LESS THAN 20 °F (OPEN CUP), -10.6 °C (Open cup), -40 °F (closed cup), -24 °C c.c. | |
Record name | ISOBUTYL ALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8366 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isobutyraldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2658 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/614 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOBUTYRALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0902 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Miscible in ethanol, ether, carbon disulfide, acetone, benzene, toluene, and chloroform., Slightly soluble in carbon tetrachloride, In water, 89,000 mg/l @ 25 °C., 89 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 6.7 (moderate), miscible with alcohol, ether; soluble in water 1 ml in 125 ml | |
Record name | ISOBUTYL ALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8366 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISOBUTYRALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/614 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Methylpropanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031243 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ISOBUTYRALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0902 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Isobutyraldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/55/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.791 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7938 @ 20 °C/4 °C, 0.8 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.2, 0.783-0.788 | |
Record name | ISOBUTYL ALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8366 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISOBUTYRALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/614 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOBUTYRALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0902 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Isobutyraldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/55/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.48 (AIR= 1), Relative vapor density (air = 1): 2.5 | |
Record name | ISOBUTYL ALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8366 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ISOBUTYRALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/614 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOBUTYRALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0902 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
170 mmHg at 68 °F (NTP, 1992), 173.0 [mmHg], 173 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 15.3 | |
Record name | ISOBUTYL ALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8366 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Isobutyraldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2658 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ISOBUTYRALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/614 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOBUTYRALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0902 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Transparent, colorless liquid | |
CAS No. |
78-84-2 | |
Record name | ISOBUTYL ALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8366 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Isobutyraldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutyraldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOBUTYRALDEHYDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6739 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanal, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutyraldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.045 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOBUTYRALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C42E28168L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ISOBUTYRALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/614 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Methylpropanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031243 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ISOBUTYRALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0902 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-85 °F (NTP, 1992), -65.9 °C, -65 °C | |
Record name | ISOBUTYL ALDEHYDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8366 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ISOBUTYRALDEHYDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/614 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Methylpropanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031243 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ISOBUTYRALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0902 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.